(5-Bromo-2-methylfuran-3-yl)methanol
Description
(5-Bromo-2-methylfuran-3-yl)methanol is a brominated furan derivative featuring a hydroxymethyl (-CH2OH) group at position 3, a methyl group at position 2, and a bromine atom at position 5 of the furan ring. Furan derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
(5-bromo-2-methylfuran-3-yl)methanol |
InChI |
InChI=1S/C6H7BrO2/c1-4-5(3-8)2-6(7)9-4/h2,8H,3H2,1H3 |
InChI Key |
KAZNOJQIZKFQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)Br)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-3-methyl-2(5H)-furanone
- Structure : A cyclic ketone with bromine at position 5 and methyl at position 3.
- Key Differences: The ketone group (C=O) at position 2 increases electrophilicity compared to the hydroxymethyl group in the target compound. This makes the furanone more reactive in nucleophilic additions but less polar than the methanol derivative .
- Synthetic Relevance : Synthesized via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide), yielding 90% efficiency .
(4-Methoxypyrimidin-2-yl)methanol
- Structure : A pyrimidine ring with a hydroxymethyl group and methoxy substituent.
- Key Differences : The pyrimidine ring’s nitrogen atoms enhance aromatic electron deficiency, contrasting with the electron-rich furan ring. This difference affects hydrogen-bonding interactions and solubility in polar solvents .
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol
- Structure : A benzene ring with bromine, fluorine, isopropoxy, and hydroxymethyl groups.
- Key Differences: The benzene ring’s lower electron density compared to furan reduces resonance stabilization.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
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